

2-Methyltryptamine discovery and synthesis history.

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Compound of Interest

Compound Name: **2-Methyltryptamine**

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An In-depth Technical Guide to the Discovery and Synthesis of **2-Methyltryptamine**

Abstract

2-Methyltryptamine (2-Me-T) is a tryptamine derivative characterized by a methyl group at the second position of its indole ring. While structurally similar to the endogenous neurotransmitter tryptamine, this modification significantly alters its pharmacological profile, resulting in dramatically reduced activity at serotonin receptors.^[1] This guide provides a comprehensive overview of the historical context of 2-Me-T's discovery and a detailed examination of the evolution of its chemical synthesis. We will explore key synthetic routes, from initial laboratory-scale methods to optimized, large-scale industrial processes. This document is intended for researchers, chemists, and drug development professionals, offering both a historical perspective and practical, technical insights into the synthesis of this important chemical intermediate.

Discovery and Early Investigations

The exploration of tryptamine analogs has been a significant area of neurochemical research for decades. The addition of a methyl group to the indole nucleus at the 2-position was investigated by medicinal chemists, including Alexander Shulgin, to understand its effect on bioactivity. Shulgin synthesized and tested a series of 2-methylated tryptamines, finding that this modification generally rendered the compounds orally active but with mild or no psychedelic effects.^[1] The primary interest in 2-Me-T has since shifted from its psychoactive potential to its utility as a key starting material in the synthesis of more complex pharmaceutical

agents. A prominent example is its use in the production of LBH589 (Panobinostat), a potent histone deacetylase inhibitor.[2]

Physicochemical and Pharmacological Profile

A summary of the key identifiers and physical properties of **2-Methyltryptamine** is provided below.

Property	Value	Reference
IUPAC Name	2-(2-methyl-1H-indol-3-yl)ethanamine	[1]
CAS Number	2731-06-8	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂	[1]
Molar Mass	174.247 g·mol ⁻¹	[1]
Melting Point	90 °C (from Toluene) / 108 °C	[2]

Pharmacodynamics:

2-Methyltryptamine acts as an agonist at serotonin receptors, though with significantly lower affinity and potency compared to tryptamine.[1]

Receptor	K _i (nM)	EC ₅₀ (nM)
5-HT _{1a}	1,095	12,534
5-HT _{2a}	7,774	4,598

Data compiled from Wikipedia, citing a primary study.[1]

The reduced activity at these key receptors explains the attenuated psychedelic effects observed in animal studies, where findings on the head-twitch response (a behavioral proxy for psychedelic effects) have been mixed.[1]

Evolution of Synthetic Methodologies

The synthesis of **2-Methyltryptamine** has evolved from multi-step laboratory procedures to highly efficient, one-pot industrial processes. This section details the most significant routes.

Synthesis from 2-Methylindole

Early and common laboratory-scale syntheses utilize 2-methylindole as the starting material. Two primary pathways have been described.[\[2\]](#)[\[3\]](#)

Route A: Via Acylation and Reduction

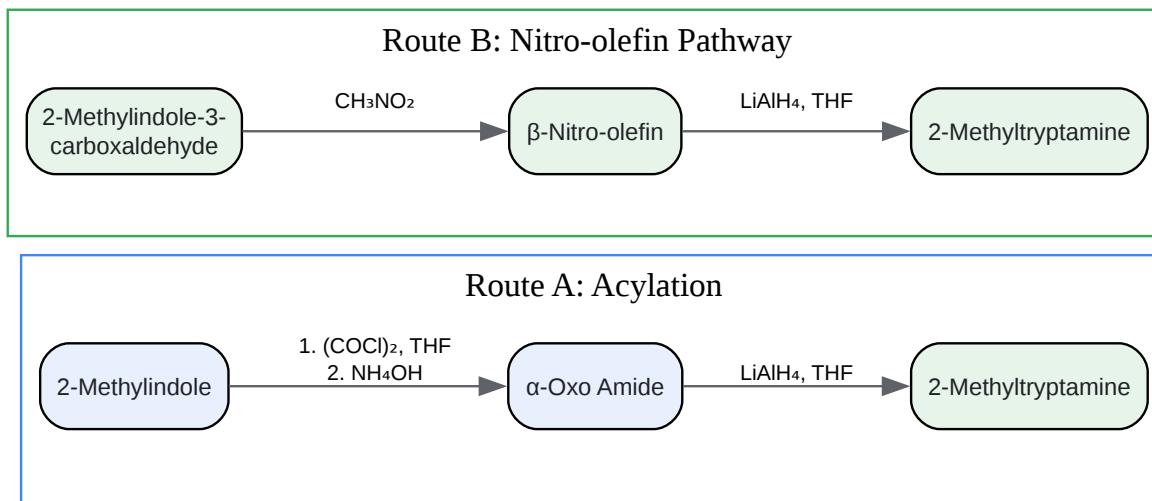
This route involves the acylation of 2-methylindole with oxalyl chloride. The resulting α -oxo acid chloride is then reacted with aqueous ammonia to form the corresponding α -oxo amide. Subsequent reduction of the amide with a powerful reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) yields **2-Methyltryptamine**.[\[2\]](#)[\[3\]](#)

- **Causality:** Oxalyl chloride is a highly reactive and effective reagent for introducing a two-carbon chain with the desired functionality at the 3-position of the indole. The amide is a stable intermediate that can be effectively reduced to the primary amine by LAH. A major drawback of this method is the low purity of the final product, often contaminated with a dimeric impurity.[\[2\]](#)[\[3\]](#)

Route B: Via Nitro-olefin Reduction

A more refined approach involves the condensation of 2-methylindole-3-carboxaldehyde with nitromethane to form the corresponding β -nitro-olefin. This intermediate is then reduced, typically with lithium aluminum hydride, to afford **2-Methyltryptamine** in good yield and higher purity compared to Route A.[\[3\]](#)

- **Causality:** The Henry reaction (condensation of an aldehyde with a nitroalkane) is a reliable method for carbon-carbon bond formation. The nitro group is an excellent precursor to an amine, as it is readily reduced by LAH. This pathway offers better control over side reactions, leading to a cleaner product.



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Caption: Medicinal chemistry routes to **2-Methyltryptamine** starting from 2-methylindole derivatives.

Protocol: Synthesis via Nitro-olefin Reduction (Route B)

- Condensation: 2-methylindole-3-carboxaldehyde is condensed with nitromethane in the presence of a suitable catalyst (e.g., ammonium acetate) in a solvent like acetic acid under reflux to yield 3-(2-nitrovinyl)-2-methyl-1H-indole.
- Work-up: The reaction mixture is cooled, and the precipitated nitro-olefin is collected by filtration and washed.
- Reduction: The dried nitro-olefin is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C.
- Reflux: The reaction mixture is then heated to reflux for several hours to ensure complete reduction.
- Quenching: The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.

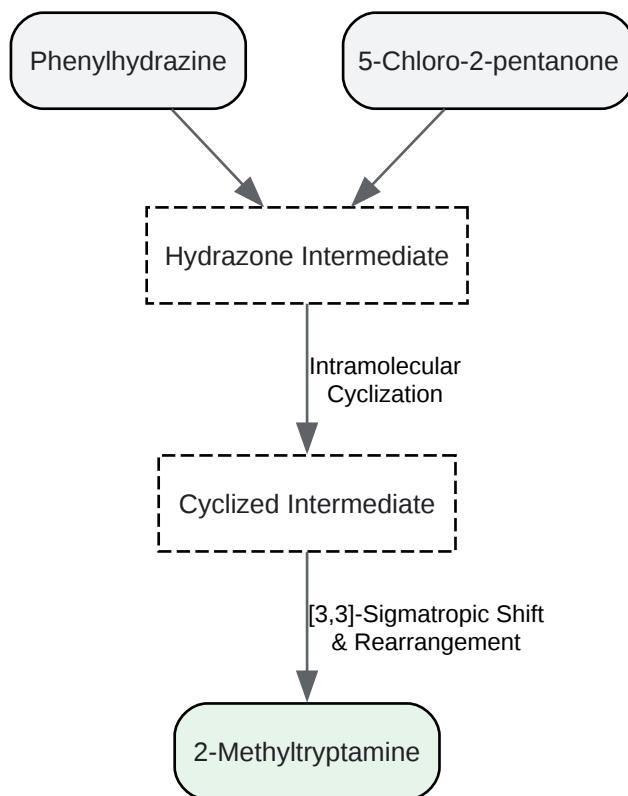
- Extraction & Purification: The resulting solids are filtered off, and the organic filtrate is dried and concentrated. The crude product can be purified by crystallization to afford pure **2-Methyltryptamine**.^[3]

The Grandberg Synthesis: A Modified Fischer Indole Approach

For large-scale and cost-effective production, the Grandberg synthesis is the superior method. ^{[2][4]} This one-pot reaction is a modification of the classic Fischer indole synthesis and utilizes readily available and inexpensive starting materials.^{[3][4]}

The core of the synthesis involves the reaction of phenylhydrazine with 5-chloro-2-pentanone in an aqueous ethanol solvent system at reflux.^{[2][3]}

- Mechanism & Causality: The reaction begins with the formation of a hydrazone between phenylhydrazine and 5-chloro-2-pentanone. This intermediate then undergoes an intramolecular cyclization. A subsequent acid-catalyzed rearrangement (a⁴sigmatropic shift, characteristic of the Fischer synthesis) and elimination of ammonia leads to the formation of the indole ring. The aminoethyl side chain is formed concurrently during the cyclization and rearrangement cascade. This elegant, one-operation process avoids the isolation of intermediates and minimizes waste, making it ideal for industrial scale-up.^{[3][4]}



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Caption: The Grandberg synthesis of **2-Methyltryptamine**.

Protocol: Optimized Grandberg Synthesis for Scale-Up

- Reaction Setup: A reactor is charged with phenylhydrazine and a mixture of ethanol and water.^[2]
- Addition of Ketone: A stoichiometric amount of 5-chloro-2-pentanone is added to the mixture.
^{[2][3]} Self-Validation: Using a stoichiometric amount is crucial for minimizing side products and simplifying purification.^[2]
- Reflux: The reaction mixture is heated to reflux for a specified period until analysis (e.g., by LC/MS) shows complete conversion of the starting materials.
- Work-up & Isolation: The reaction mixture is cooled, and the product is typically isolated through a series of extraction and crystallization steps.

- Crystallization: Final purification is achieved by crystallizing the crude product from a suitable solvent, such as toluene, to yield **2-Methyltryptamine** with >99% purity.[2] A yield of approximately 47% has been reported on a multi-kilogram scale.[2][4]

Comparative Analysis of Synthesis Routes

Synthesis Route	Starting Materials	Key Reagents	Yield	Purity	Scalability & Comments
Acylation/Reduction	2-Methylindole	Oxalyl Chloride, NH ₄ OH, LiAlH ₄	Moderate	Low (60%)[2][3]	Poor scalability due to hazardous reagents (LAH) and low purity, requiring extensive purification.
Nitro-olefin Pathway	2-Methylindole-3-carboxaldehyde	Nitromethane, LiAlH ₄	Good	Good	Better than acylation route but still relies on LAH. Suitable for lab scale. [3]
Grandberg Synthesis	Phenylhydrazine, 5-Chloro-2-pentanone	None (Heat)	Good (47%)[2]	Excellent (>99%)[2]	Highly scalable, cost-effective, one-pot operation. The preferred industrial method.[2][3][4]

Conclusion

The journey of **2-Methyltryptamine** from a compound of minor psychedelic interest to a crucial industrial intermediate illustrates a common trajectory in medicinal chemistry. While early syntheses starting from 2-methylindole provided access to the molecule for initial studies, they were ill-suited for large-scale production. The development and optimization of the Grandberg synthesis marked a significant advancement, providing an efficient, safe, and cost-effective route that enabled the production of **2-Methyltryptamine** on a scale necessary for its use as a key starting material in the synthesis of pharmaceuticals like the histone deacetylase inhibitor LBH589. Future research will likely focus on further greening of these processes and exploring the utility of 2-Me-T as a scaffold for other novel therapeutic agents.

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